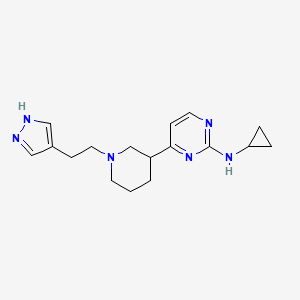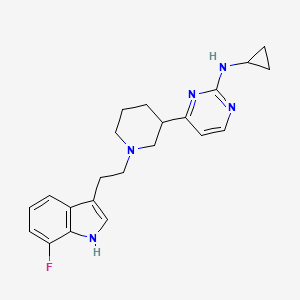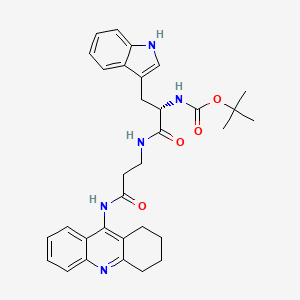
cis-N-oleoylcyclopropanolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-N-oleoylcyclopropanolamide: is a synthetic compound that belongs to the class of fatty acid ethanolamides. It is characterized by the presence of a cyclopropane ring, which introduces conformational constraints, making it a unique molecule for various biochemical studies . This compound has been studied for its potential interactions with cannabinoid and vanilloid receptors, making it a subject of interest in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-N-oleoylcyclopropanolamide typically involves the cyclopropanation of oleic acid derivatives followed by amidation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclopropanation and amidation reactions. The process may be optimized for yield and purity through the use of advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-N-oleoylcyclopropanolamide can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used
Scientific Research Applications
cis-N-oleoylcyclopropanolamide has been extensively studied for its potential therapeutic applications. Some key areas include:
Mechanism of Action
The mechanism of action of cis-N-oleoylcyclopropanolamide involves its interaction with cannabinoid (CB1 and CB2) and vanilloid (TRPV1) receptors. The cyclopropane ring introduces conformational constraints that affect the binding affinity and activity at these receptors. This compound acts as a hybrid ligand, exhibiting both cannabinoid and vanilloid receptor activity, which can modulate pain, inflammation, and other physiological responses .
Comparison with Similar Compounds
Arachidonoylethanolamide (Anandamide): Another fatty acid ethanolamide that interacts with cannabinoid receptors but lacks the cyclopropane ring.
Palmitoylethanolamide: Similar in structure but with a palmitic acid chain instead of an oleic acid chain.
Oleoylethanolamide: Similar to cis-N-oleoylcyclopropanolamide but without the cyclopropane ring
Uniqueness: this compound is unique due to the presence of the cyclopropane ring, which introduces conformational constraints and affects its binding interactions with receptors. This makes it a valuable compound for studying the structure-activity relationships of fatty acid ethanolamides .
Properties
Molecular Formula |
C21H39NO2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(Z)-N-[(1R,2S)-2-hydroxycyclopropyl]octadec-9-enamide |
InChI |
InChI=1S/C21H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)22-19-18-20(19)23/h9-10,19-20,23H,2-8,11-18H2,1H3,(H,22,24)/b10-9-/t19-,20+/m1/s1 |
InChI Key |
VCMSNKIQHBVCSW-VSEBXTFHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H]1C[C@@H]1O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10792783.png)
![8-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-3-(2-hydroxyethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10792790.png)
![4-(1-(2-(benzo[b]thiophen-3-yl)ethyl)piperidin-3-yl)-N-cyclopropylpyrimidin-2-amine](/img/structure/B10792792.png)


![N-cyclopropyl-4-(1-(2-((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)ethyl)piperidin-3-yl)pyrimidin-2-amine](/img/structure/B10792812.png)



![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(4-methanesulfonamido-3-methoxyphenyl)acetate](/img/structure/B10792843.png)


![(15S)-15-methyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792864.png)
![N,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792865.png)
